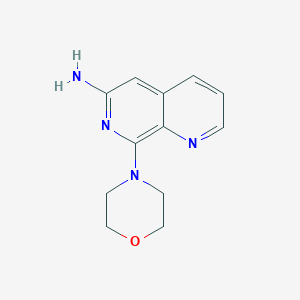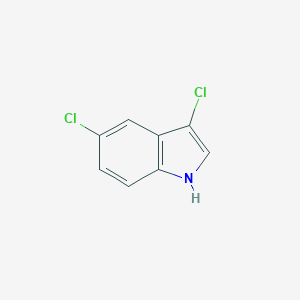![molecular formula C8H8N2O B171861 6-甲基-1,6-二氢-7H-吡咯并[2,3-c]吡啶-7-酮 CAS No. 116212-46-5](/img/structure/B171861.png)
6-甲基-1,6-二氢-7H-吡咯并[2,3-c]吡啶-7-酮
概述
描述
它是一种胺类类似物,已知对成虫象鼻虫具有拒食活性 。该化合物主要用于科学研究,在化学、生物学和医学领域有各种应用。
科学研究应用
N-甲基内酰胺在科学研究中有着广泛的应用。在化学中,它被用作合成更复杂分子的构建单元。在生物学中,它作为模型化合物用于研究内酰胺在生物系统中的行为。 此外,它还用于工业中生产聚合物和其他材料 。
作用机制
N-甲基内酰胺的作用机制与其与特定分子靶标的相互作用有关。 它通过干扰害虫(例如成虫象鼻虫)的取食行为而起到拒食剂的作用 。参与这一过程的确切分子途径仍在研究中,但据信会破坏害虫神经系统的正常功能。
安全和危害
未来方向
生化分析
Biochemical Properties
It has been suggested that it may interact with various enzymes and proteins within the cell
Cellular Effects
It is hypothesized that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
合成路线和反应条件: N-甲基内酰胺可以通过多种方法合成。 一种常见的方法是酰胺和硫代酰胺二阴离子与环氧溴丙烷反应,生成 5-(羟甲基)吡咯烷-2-酮 。 另一种方法包括使用碘化亚铜作为催化剂和 N,N'-二甲基乙二胺作为配体,对碘烯酰胺进行分子内乙烯化反应,生成五元至七元内酰胺 。
工业生产方法: N-甲基内酰胺的工业生产通常涉及在胺类催化剂存在下,酸酐与三甲基硅基叠氮化物反应的环缩合-内酰胺化。
化学反应分析
反应类型: N-甲基内酰胺会发生多种化学反应,包括氧化、还原和取代。 例如,可以使用氨氧基介导的 Shono 型氧化将其氧化,生成吡咯烷酮 。 它还参与了与酮酸或氨基酸的还原胺化/烷基化-环酰胺化反应,形成吡咯烷-2-酮和哌啶-2-酮 。
常用试剂和条件: 这些反应中常用的试剂包括三氟乙酸、碘化亚铜和二氯铟氢化物。 这些反应的条件通常比较温和,确保高选择性和官能团兼容性 。
化学反应分析
Types of Reactions: N-Methyl lactam undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using aminoxyl-mediated Shono-type oxidation to produce pyrrolidinones . It also participates in reductive amination/alkylation-cycloamidation reactions with keto or amino acids to form pyrrolidin-2-ones and piperidin-2-ones .
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid, copper(I) iodide, and dichloroindium hydride. The conditions for these reactions are typically mild, ensuring high selectivity and functional group compatibility .
Major Products: The major products formed from these reactions include various substituted lactams, such as N-aryl lactams and N-substituted pyrrolidinones .
相似化合物的比较
N-甲基内酰胺类似于其他内酰胺,例如 N-甲基-2-吡咯烷酮和 β-内酰胺。 它在对成虫象鼻虫的特定拒食活性方面是独特的 。 其他类似化合物包括胺类类似物和各种取代的内酰胺 。这些化合物在结构上具有相似性,但在特定的生物活性及其应用方面有所不同。
结论
N-甲基内酰胺是一种用途广泛的化合物,在科学研究中具有重要的应用,特别是在化学、生物学和医学领域。其独特的性质和反应使其成为研究人员和行业专业人员的宝贵工具。
属性
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKWLYKVKAVOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the interaction between 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and BRD9?
A1: The research paper "[BRD9 in complex with Cpd1 (6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one)] []" investigates the binding of 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one to BRD9. This is significant because BRD9 is a protein belonging to the bromodomain family, which are epigenetic "reader" proteins. These proteins recognize and bind to acetylated lysine residues on histones, thereby influencing gene expression. Understanding how small molecules like 6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one interact with BRD9 could provide valuable insights into developing novel therapeutic agents targeting epigenetic pathways, potentially for diseases like cancer where BRD9 is often dysregulated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B171784.png)











